1-(1-Bromoethyl)-4-fluorobenzene
Description
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Structure
3D Structure
Properties
CAS No. |
65130-46-3 |
|---|---|
Molecular Formula |
C9H10INO2S |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)Br |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
solubility |
not available |
Origin of Product |
United States |
Methodological & Application
1-(1-Bromoethyl)-4-fluorobenzene in Suzuki coupling reactions
Initiating Research on Benzene
I'm starting a comprehensive information gathering process, beginning with the role of 1-(1-bromoethyl)-4-fluorobenzene in Suzuki coupling reactions. My current focus is reaction mechanisms, optimal conditions, and catalyst systems. I aim to build a strong foundation for this investigation.
Planning Detailed Procedure
Now I'm diving deeper, aiming to pinpoint specific experimental protocols that use this compound in Suzuki couplings. I'm keen on the nuances: reagent quantities, reaction times, temperatures, and purification. I am also looking at the sources discussing the reasons behind these experimental choices. I'm prioritizing peer-reviewed journals and established databases to build a robust reference list.
Outlining Structure and Workflow
I'm now outlining a framework. I'm building a logical guide: starting with an introduction to the compound's Suzuki coupling role, I'll then delve into the reaction mechanism, and finalize with standardized protocols. I'll use tables for quantitative data and Graphviz for visual representations. My next step will be to draft the application notes and protocols, ensuring complete referencing and a clickable URL reference list.
Application Note: Strategic Utilization of 1-(1-Bromoethyl)-4-fluorobenzene in Agrochemical Motif Installation
Executive Summary
This technical guide outlines the handling, reactivity, and synthetic utility of 1-(1-Bromoethyl)-4-fluorobenzene (CAS: 65130-46-3). As a secondary benzylic halide containing a para-fluorine substituent, this reagent serves as a critical electrophile for introducing the 1-(4-fluorophenyl)ethyl moiety—a pharmacophore frequently observed in modern fungicides and herbicides.
This note addresses the specific challenges of using this intermediate, particularly the competition between Nucleophilic Substitution (
Chemical Profile & Reactivity Analysis
The utility of this compound lies in its dual nature: the lability of the benzylic bromide allows for facile coupling, while the fluorine atom modulates lipophilicity and metabolic stability.
Physicochemical Properties
| Property | Value / Description | Relevance to Synthesis |
| Molecular Formula | Precursor to | |
| Molecular Weight | 203.05 g/mol | Stoichiometry calculations. |
| Physical State | Colorless to light yellow liquid | Easy handling, but requires density correction. |
| Boiling Point | ~85°C at 15 mmHg | Distillable, but thermal degradation risk exists. |
| Chirality | Racemic (typically supplied) | Contains one stereocenter (benzylic carbon). |
| Reactivity Class | Secondary Benzylic Halide | High reactivity; prone to both substitution and elimination. |
The "Fluorine Effect" in Agrochemicals
The para-fluorine substitution is not merely structural; it is functional.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism (hydroxylation) at the para-position by cytochrome P450 enzymes in plants and fungi.
-
Lipophilicity: Fluorine substitution increases
, enhancing cuticular penetration in foliar applications.
Critical Process Parameters (CPPs)
When using this compound, the primary synthetic risk is the formation of 4-fluorostyrene via elimination.
Mechanism of Failure (Elimination)
Because the bromide is on a secondary carbon, strong bases or high temperatures promote dehydrohalogenation (
-
Risk Factor 1: Use of alkoxide bases (e.g., NaOEt, KOtBu).
-
Risk Factor 2: Reaction temperatures > 80°C.
-
Mitigation: Use weaker bases (Carbonates, Bicarbonates) or non-nucleophilic organic bases (DIPEA) in polar aprotic solvents.
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired substitution and the undesired elimination.
Figure 1: Competitive reaction pathways. Green path indicates optimized conditions; Red path indicates thermal/basic stress failure.
Validated Protocol: C-N Bond Formation
Target: Synthesis of N-(1-(4-fluorophenyl)ethyl)azoles (Generic scaffold for imidazole/triazole fungicides).
Reagents & Equipment
-
Substrate: this compound (1.0 eq).
-
Nucleophile: 1H-Imidazole (1.2 eq).
-
Base: Potassium Carbonate (
), anhydrous, milled (2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF (Dry).
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate reaction.
Step-by-Step Methodology
-
Preparation of Nucleophilic Species:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Acetonitrile (10 volumes relative to substrate).
-
Add 1H-Imidazole (1.2 eq) and
(2.0 eq). -
Stir at room temperature for 30 minutes to ensure deprotonation/activation of the imidazole.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (Ice bath). Note: Cooling is crucial to suppress initial exotherm and prevent local hot-spots favoring elimination.
-
Add Potassium Iodide (0.1 eq).
-
Add this compound (1.0 eq) dropwise over 20 minutes.
-
-
Reaction Phase:
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.
-
Optimization Note: If reaction is sluggish after 4 hours, warm gently to 40-50°C. Do not exceed 60°C.
-
-
Work-up:
-
Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude oil is typically >90% pure. If styrene impurity is detected (>5%), purify via silica gel column chromatography.
-
Analytical Checkpoints (Self-Validation)
| Checkpoint | Method | Acceptance Criteria |
| Conversion | HPLC (UV 254nm) | > 98% consumption of Bromide. |
| Selectivity | 1H NMR | Absence of vinylic protons (styrene doublet of doublets at |
| Identity | 19F NMR | Single peak shift consistent with product (approx -115 ppm). |
Workflow Visualization
The following diagram details the operational workflow for the protocol described above.
Figure 2: Operational workflow for N-alkylation using this compound.
Safety & Handling Protocols
Warning: Benzylic bromides are potent alkylating agents and lachrymators.
-
Lachrymator Control: All operations must be performed in a well-ventilated fume hood. Glassware contaminated with the bromide should be rinsed with a dilute ammonia solution or alcoholic KOH to quench residues before removal from the hood.
-
Skin Contact: This compound can cause severe skin burns and sensitization. Double nitrile gloves are mandatory.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, releasing HBr which autocatalyzes further decomposition.
References
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Link
-
Ogawa, Y., et al. (2014). Synthesis and fungicidal activities of novel 1,2,4-triazole derivatives containing a 1-(4-fluorophenyl)ethyl moiety. Journal of Pesticide Science, 39(2). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733989, this compound. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Benzylic Halide reactivity). Link
Troubleshooting & Optimization
Stability issues of 1-(1-Bromoethyl)-4-fluorobenzene under reaction conditions
Topic: Stability & Reactivity Optimization Guide
CAS: 655-52-7 | Molecular Formula: C8H8BrF
Executive Summary: The "Benzylic Compromise"
Welcome to the technical support hub for 1-(1-Bromoethyl)-4-fluorobenzene . As a secondary benzylic halide, this reagent sits on a "reactivity cliff." It is designed to be an active electrophile, but that same activation energy makes it prone to three primary failure modes: thermal elimination , solvolytic hydrolysis , and autocatalytic acid decomposition .
This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of experimental failure and provides self-validating protocols to ensure reaction integrity.
Module 1: Storage & Pre-Reaction Integrity
FAQ 1: "My reagent has turned from a clear oil to a dark brown liquid. Is it usable?"
Diagnosis: You are witnessing HBr-driven autocatalysis . Benzylic bromides are susceptible to spontaneous hydrolysis upon contact with atmospheric moisture. This reaction generates Hydrogen Bromide (HBr). Unlike alkyl bromides, the benzylic C-Br bond is relatively weak (approx. 60-70 kcal/mol). The generated HBr acts as a catalyst, promoting further ionization and polymerization of the resulting styrene derivatives, leading to the dark color.
The Fix (Purification Protocol): If the purity is >90% by NMR but colored, you can rescue it. If <90%, discard.
-
Dissolution: Dissolve the reagent in cold Hexanes or Pentane (10 mL per gram).
-
Scavenging: Wash rapidly with ice-cold saturated
(aqueous) to neutralize HBr. -
Drying: Dry over anhydrous
(avoid as it can act as a Lewis acid). -
Concentration: Remove solvent under reduced pressure at <30°C . Do not heat.
FAQ 2: "How do I prevent degradation during long-term storage?"
Standard Operating Procedure (SOP):
-
Temperature: Store at -20°C. Thermal energy at room temperature is sufficient to induce slow elimination to 4-fluorostyrene.
-
Stabilizers: Store over activated Silver Wool or a small amount of
. The base scavenges trace acid before it triggers the autocatalytic cycle. -
Atmosphere: Strictly under Argon/Nitrogen.
Module 2: Reaction Optimization (In-Situ Troubleshooting)
FAQ 3: "I see a significant amount of 4-fluorostyrene in my crude NMR. How do I stop elimination?"
Root Cause Analysis:
This is the classic Substitution (
Troubleshooting Matrix:
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 0°C initially | Elimination has a higher activation energy ( |
| Base Selection | Use non-nucleophilic, weak bases | Avoid alkoxides (e.g., NaOEt). Use bases like |
| Solvent | Polar Aprotic (DMF, MeCN) | Promotes |
| Concentration | High Concentration (1M+) |
FAQ 4: "My yield is low, and I see alcohol formation (1-(4-fluorophenyl)ethanol)."
Diagnosis:
This indicates Solvolysis (
Corrective Action:
-
Strict Anhydrous Conditions: Use a Schlenk line. Solvents must be dried (e.g., over molecular sieves).
-
Leaving Group Scavenging: If the reaction allows, add a bromide scavenger (like AgOTf) only if you want to drive an
mechanism intentionally. For , keep the system strictly dry to prevent water from competing as a nucleophile.
Module 3: Mechanistic Visualization
The following diagram illustrates the competing pathways that dictate the stability and reactivity of this compound.
Figure 1: Competing reaction pathways. Path A (Red) and Path B (Yellow) are the primary degradation modes to suppress during storage and synthesis.
Module 4: Analytical Diagnostics
Use this table to quickly validate the integrity of your reagent before committing it to a reaction.
1H NMR Diagnostic Markers (CDCl3, 400 MHz)
| Component | Chemical Shift ( | Multiplicity | Notes |
| Intact Reagent | ~5.20 ppm | Quartet ( | Diagnostic benzylic proton. |
| Intact Reagent | ~2.03 ppm | Doublet ( | Methyl group adjacent to chiral center. |
| Impurity: Styrene | 5.30 - 6.70 ppm | Multiplet (dd) | Olefinic protons. Distinctive "vinyl" pattern. |
| Impurity: Alcohol | ~4.85 ppm | Quartet | Benzylic proton shifts upfield (lower ppm) when Br is replaced by OH. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Liu, G., et al. (2014). "Benzylic C–H Fluorination." Journal of the American Chemical Society.
-
National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 12345 (General Benzylic Bromides).
-
Mayr, H., & Minegishi, S. (2002). "Nucleophilic Reactivities of Benzylic Halides." Angewandte Chemie International Edition. (Defines the electrophilicity parameters E of benzylic bromides).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Validation & Comparative
A Comparative Guide to Asymmetric Synthesis: Evaluating Alternatives to 1-(1-Bromoethyl)-4-fluorobenzene
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly those bearing a stereocenter at the benzylic position, are ubiquitous motifs in a vast array of pharmaceuticals. For years, reagents like 1-(1-bromoethyl)-4-fluorobenzene have served as reliable chiral building blocks for introducing the valuable 1-(4-fluorophenyl)ethyl moiety. However, the evolution of asymmetric synthesis has ushered in a new era of catalytic methods and novel reagent designs that offer significant advantages in terms of efficiency, stereoselectivity, and process safety.
This guide provides a comprehensive comparison of contemporary alternatives to this compound for the asymmetric synthesis of molecules featuring a chiral 1-(4-fluorophenyl)ethyl group. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal synthetic strategy for their specific needs.
The Classical Approach: Merits and Limitations of a Chiral Electrophile
This compound is a chiral electrophile commonly employed in SN2 reactions with various nucleophiles to forge a new carbon-heteroatom or carbon-carbon bond at the benzylic position. The primary advantage of this approach lies in its conceptual simplicity: the stereochemistry is pre-defined in the starting material. However, this method is not without its drawbacks. The synthesis of the enantiomerically pure electrophile can be multi-step and costly. Furthermore, the potential for racemization during the substitution reaction, particularly under non-optimal conditions, can compromise the stereochemical integrity of the product.
Alternative Strategies: A Paradigm Shift in Asymmetric Synthesis
The limitations of the chiral electrophile approach have spurred the development of more elegant and efficient catalytic asymmetric methods. These strategies often start from simple, achiral precursors and utilize a chiral catalyst to control the stereochemical outcome of the reaction. This not only enhances atom economy but also provides access to both enantiomers of the product with equal ease, simply by choosing the appropriate enantiomer of the catalyst.
Catalytic Asymmetric Hydrogenation of a Prochiral Ketone
One of the most powerful and widely adopted methods for the synthesis of chiral 1-(4-fluorophenyl)ethanol, a direct precursor to the corresponding amine or other derivatives, is the asymmetric hydrogenation of 4'-fluoroacetophenone. This reaction utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen to the prochiral ketone in a highly enantioselective manner.
The catalytic cycle generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The enantioselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligands coordinated to the metal center.
Experimental Protocol: Asymmetric Hydrogenation of 4'-fluoroacetophenone
-
Step 1: Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 (0.005 mmol) and the desired chiral ligand (e.g., (R)-BINAP, 0.011 mmol) in anhydrous isopropanol (5 mL) is stirred at 80°C for 10 minutes.
-
Step 2: Reaction Setup: The catalyst solution is transferred to a high-pressure reactor containing a solution of 4'-fluoroacetophenone (1 mmol) in isopropanol (5 mL).
-
Step 3: Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 50°C) for the required time (e.g., 12 hours).
-
Step 4: Workup and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenations, asymmetric transfer hydrogenation presents a safer and more convenient alternative. This method employs a stable hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst.
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-(1-Bromoethyl)-4-fluorobenzene
Abstract
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(1-Bromoethyl)-4-fluorobenzene, a critical intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, offering a rapid isocratic screening method for high-throughput needs and a high-resolution gradient method for detailed impurity profiling. This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols, comparative data, and expert insights to enable informed decisions for quality control and process monitoring.
Introduction: The Analytical Imperative
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can carry through the synthetic route, potentially impacting the final drug product's efficacy, safety, and stability. Furthermore, the molecule contains a chiral center at the ethyl-bearing carbon, meaning enantiomeric purity is also a critical quality attribute that may require specific chiral separation techniques.[1][2][3] This guide, however, will focus on achiral reversed-phase HPLC for the determination of process-related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing small molecular weight compounds due to its versatility and robustness.[4][5] It separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[6][7][8] The objective of this guide is to compare two fit-for-purpose RP-HPLC methods designed to meet different analytical challenges: speed and resolution.
Foundational Principles: Method Development Rationale
The development of a robust HPLC method is a systematic process.[9] For a neutral, non-polar molecule like this compound, several key decisions guide the experimental design:
-
Column Selection: A C18 (octadecylsilane) bonded silica column is the universal starting point for RP-HPLC.[4][7] Its long alkyl chains provide strong hydrophobic retention for non-polar analytes. For this guide, we selected a modern, high-purity silica C18 column known for good peak shape and durability.
-
Mobile Phase Selection: The mobile phase typically consists of water mixed with an organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH).[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of water to organic solvent dictates the retention time of the analyte; a higher organic content leads to faster elution.[6]
-
Detector Selection: The aromatic ring in this compound contains a chromophore, making it suitable for UV detection.[10] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, helping to identify peak purity and select the optimal wavelength for quantification, typically the absorbance maximum (λmax). For many aromatic compounds, a wavelength of 254 nm is a common starting point.[10][11]
The Analytical Workflow: From Sample to Result
A standardized workflow ensures reproducibility and accuracy in HPLC analysis. The process involves precise sample preparation, chromatographic separation, and data analysis to determine the purity and impurity profile of the sample.
Caption: General workflow for HPLC purity analysis.
Comparative HPLC Methods
We present two distinct methods: Method A, an isocratic method optimized for speed and routine quality control, and Method B, a gradient method designed for high-resolution separation of potential impurities.
Method A: Rapid Isocratic Screening
This method uses a constant mobile phase composition, leading to shorter run times and faster equilibration, making it ideal for high-throughput environments where the primary goal is to quickly confirm the purity of a batch against a known specification.
Method B: High-Resolution Gradient Analysis
This method employs a gradient, where the mobile phase composition changes over time (increasing organic solvent content). This approach is crucial for separating compounds with a wider range of polarities, providing a detailed impurity profile by ensuring that both early and late-eluting impurities are resolved from the main peak.
Experimental Protocols & System Parameters
The following protocols were developed for a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.
Sample Preparation (for both methods):
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
Table 1: HPLC Method Parameters
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Column | C18, 100 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 70% B | Gradient |
| Gradient Program | N/A | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 17.0 | ||
| 17.1 | ||
| 20.0 | ||
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 5 µL | 10 µL |
| Detection | DAD, 254 nm | DAD, 254 nm |
| Run Time | 5 minutes | 20 minutes |
Performance Comparison and Data Analysis
To compare the methods, a sample of this compound containing two known process impurities (Impurity 1: 4-Fluoroacetophenone, a potential starting material; Impurity 2: a related brominated analogue) was analyzed.
Table 2: Comparative Chromatographic Data
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Retention Time (Main Peak) | 3.21 min | 10.54 min |
| Resolution (Main Peak / Impurity 2) | 1.4 | 3.8 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 5,500 | 14,800 |
| Analysis Time | ~5 min | ~20 min |
| Purity Result (% Area) | 99.1% | 98.8% (Impurity 2 better resolved) |
Analysis of Results
-
Speed vs. Resolution: Method A is four times faster than Method B, but at a significant cost to separation efficiency. The resolution between the main peak and the closely eluting Impurity 2 is below the generally accepted baseline of 1.5, indicating incomplete separation. This can lead to inaccurate quantification and an overestimation of purity.
-
Peak Shape and Efficiency: Method B, with its longer column and optimized gradient, provides a much higher plate count and a superior tailing factor, resulting in sharper, more symmetrical peaks. This is crucial for accurately detecting and quantifying low-level impurities.
-
Accuracy: Method B provides a more accurate purity assessment (98.8%) because it fully resolves Impurity 2 from the main analyte peak. The co-elution in Method A leads to an inflated purity value (99.1%).
Method Selection Guide
The choice between a rapid screening method and a high-resolution method depends entirely on the analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the rapid isocratic and high-resolution gradient methods have their place in the quality control of this compound.
-
Method A is highly effective for routine, high-volume testing, such as in-process controls, where speed is paramount and the impurity profile is well-understood.
-
Method B is the authoritative choice for final product release, stability studies, and method validation. Its superior resolving power ensures that all potential impurities are accurately detected and quantified, providing a true and reliable assessment of product quality in line with pharmaceutical quality control standards.[12]
For comprehensive quality assurance, it is recommended to use Method B for formal purity determination and method validation, while Method A can be deployed for routine checks where speed provides a significant advantage.
References
-
Deshpande, M. M., & Masvekar, P. R. (2014). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]
-
Vasilachi, I. A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
Dong, M. W. (2008). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Reddit. (2024). HPLC trace for proof of purity. [Link]
-
Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
ChiralTek. Chiral Columns. [Link]
-
Yoshino, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
-
Lin, C. H., et al. (2018). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. [Link]
Sources
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- 2. shimadzu.com [shimadzu.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
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- 8. labtech.tn [labtech.tn]
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- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
